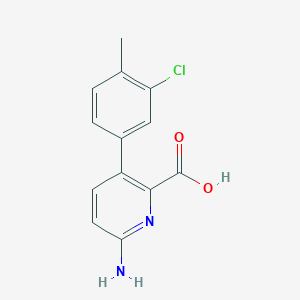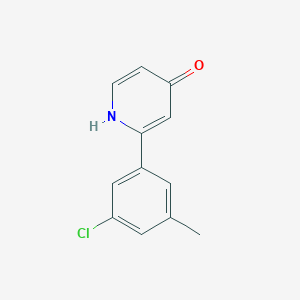
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, or 5-Chloromethyl-2-methylpyridine (CMM), is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound belonging to the pyridine family of molecules and has a molecular weight of 181.58. CMM is a white crystalline solid that is soluble in water and insoluble in most organic solvents. It has a melting point of 75-77°C and a boiling point of 293-295°C. CMM is used in a variety of scientific research applications, including biochemical, physiological, and toxicological studies.
Mécanisme D'action
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS production can lead to oxidative stress and cell death. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as an agonist of the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of ROS in cells, leading to oxidative stress and cell death. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been found to act as an agonist of the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity of 95%. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% is stable and can be stored for extended periods of time. Its small molecular weight and hydrophilic nature also make it ideal for use in aqueous solutions.
However, the use of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% in laboratory experiments also has some limitations. Due to its pro-oxidant properties, it can lead to oxidative stress and cell death. Additionally, its ability to inhibit the activity of certain enzymes can lead to unintended consequences.
Orientations Futures
There are a variety of potential future directions for research involving 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%. These include further studies on the effects of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% on vascular smooth muscle cells and cardiomyocytes, as well as studies on the effects of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% on the development of neural cells and human embryonic stem cells. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%, such as its ability to regulate glucose and lipid metabolism. Finally, additional studies could be conducted to explore the potential toxicity of 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% and its effects on other organs and systems.
Méthodes De Synthèse
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% can be synthesized via a multi-step process. The first step involves the reaction of 3-chloro-2-methylphenol with anhydrous ammonia in aqueous ethanol to form 2-(3-chloro-2-methylphenyl)pyridine. This intermediate is then reacted with 5-hydroxypyridine in the presence of sodium hydroxide to form 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95%. This process has been reported to yield 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% with a purity of 95%.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical, physiological, and toxicological studies. It has been used to study the effects of nitric oxide on vascular smooth muscle cells, as well as to study the effects of hypoxia on the development of cardiomyocytes. 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has also been used to study the effects of oxidative stress on the development of neural cells. Additionally, 2-(3-Chloro-2-methylphenyl)-5-hydroxypyridine, 95% has been used to study the effects of environmental pollutants on the development of human embryonic stem cells.
Propriétés
IUPAC Name |
6-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)12-6-5-9(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFUHNBFXUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692584 |
Source


|
| Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-25-3 |
Source


|
| Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














